![molecular formula C13H17ClN2O B6333445 1-甲基螺[吲哚-3,4'-哌啶]-2(1H)-酮盐酸盐; 95% CAS No. 1047657-65-7](/img/structure/B6333445.png)

1-甲基螺[吲哚-3,4'-哌啶]-2(1H)-酮盐酸盐; 95%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

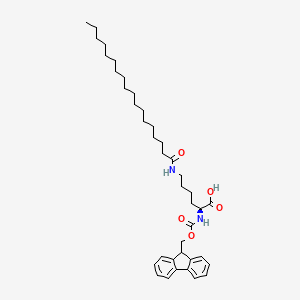

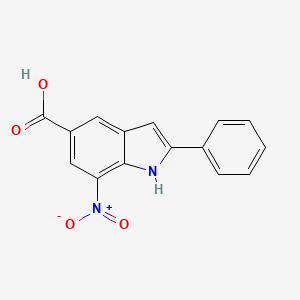

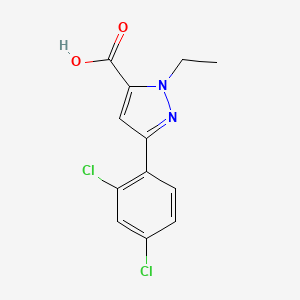

1-Methylspiro[indole-3,4’-piperidin]-2(1H)-one hydrochloride is a spirocyclic indoline compound . These types of compounds are found in numerous natural products and synthetic molecules with significant biological activities . They have attracted extensive attention as potent anti-tumor agents in the fields of pharmacology and chemistry .

Synthesis Analysis

The synthesis of 1’-methylspiro[indole-3,4’-piperidin] derivatives involves the reaction of the key intermediate 1’-methylspiro[indoline-3,4’-piperidine] with benzenesulfonyl chloride with different substituents under alkaline conditions . This results in the formation of its derivatives .Molecular Structure Analysis

The molecular structure of 1-Methylspiro[indole-3,4’-piperidin]-2(1H)-one hydrochloride has been analyzed using molecular docking . The binding modes of the compound with three different target proteins have been investigated .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-Methylspiro[indole-3,4’-piperidin]-2(1H)-one hydrochloride include the reaction of the key intermediate 1’-methylspiro[indoline-3,4’-piperidine] with benzenesulfonyl chloride .科学研究应用

Antitumor Activity

1-methylspiro[indole-3,4’-piperidin]-2(1H)-one hydrochloride: and its derivatives have been extensively studied for their antitumor properties. Research indicates that these compounds exhibit significant cytotoxicity against various cancer cell lines, including A549 (lung carcinoma), BEL-7402 (liver cancer), and HeLa (cervical cancer) cells . The compound’s ability to inhibit cell proliferation is attributed to its interaction with target proteins such as CDK, c-Met, and EGFR, as revealed by molecular docking studies . The binding energies suggest a strong affinity, which is crucial for the development of new anticancer drugs.

Molecular Docking and Drug Design

The spirocyclic indoline structure of this compound makes it a valuable scaffold in drug design. Molecular docking studies have shown that it can bind effectively to key proteins involved in cancer progression . This property is leveraged in the design of novel drug candidates, where the compound’s derivatives are synthesized and evaluated for their bioactivity and binding efficiency.

Pharmacophore Development

In medicinal chemistry, the compound serves as a pharmacophore model for developing new drugs with enhanced antiproliferative activities. By introducing various substituents, researchers can create derivatives that show improved potency and selectivity against cancer cell lines .

Kinase Inhibition Studies

The compound’s derivatives have been evaluated for their ability to act as kinase inhibitors, which is a promising approach in targeted cancer therapy. Kinase inhibition can lead to the suppression of tumor growth and metastasis, making these derivatives potential candidates for further evaluation .

Structure-Activity Relationship (SAR) Analysis

Researchers utilize this compound to perform SAR analysis, which helps in understanding the relationship between the chemical structure of a compound and its biological activity. This analysis is fundamental in optimizing the antitumor properties of the derivatives .

Bioactivity Experimentation

The compound is used in preliminary bioactivity experiments to assess its effects on cellular processes. These experiments provide insights into the compound’s mechanism of action and its potential therapeutic applications .

Molecular Dynamics Simulations

To complement molecular docking studies, molecular dynamics simulations are performed to evaluate the binding stabilities between the compound’s derivatives and their target receptors. This helps in predicting the efficacy and stability of potential drug candidates .

作用机制

Target of Action

The primary targets of 1-Methylspiro[indole-3,4’-piperidin]-2(1H)-one hydrochloride are CDK, c-Met, and EGFR protein crystals . These proteins play crucial roles in cell proliferation and survival, making them important targets for anti-tumor agents.

Mode of Action

The compound interacts with its targets through molecular docking , a method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex . The binding energies of the compound with CDK, c-Met, and EGFR protein crystals are -44.3583 kcal/mol, -38.3292 kcal/mol, -33.3653 kcal/mol, respectively . This suggests a strong affinity and appropriate binding pose on the amino acid residues in active sites of the tested targets .

Result of Action

The compound exhibits good antiproliferative activities against A549, BEL-7402, and HeLa cell lines . In particular, compound B5, a derivative of 1-Methylspiro[indole-3,4’-piperidin]-2(1H)-one hydrochloride, showed the highest potency against BEL-7402 cell lines with an IC50 value of 30.03±0.43 μg/mL .

未来方向

The future directions for the research on 1-Methylspiro[indole-3,4’-piperidin]-2(1H)-one hydrochloride could involve further evaluation such as the kinase experiment . The compound and its derivatives have shown good antiproliferative activities against certain types of cell lines, which encourages further evaluation .

属性

IUPAC Name |

1-methylspiro[indole-3,4'-piperidine]-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O.ClH/c1-15-11-5-3-2-4-10(11)13(12(15)16)6-8-14-9-7-13;/h2-5,14H,6-9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQXLJSYQSBXFOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C3(C1=O)CCNCC3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4,5-Trimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide tfa salt](/img/structure/B6333427.png)